Tttpp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

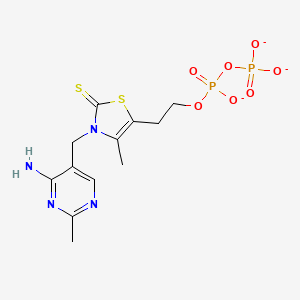

Tttpp, also known as this compound, is a useful research compound. Its molecular formula is C12H15N4O7P2S2-3 and its molecular weight is 453.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalytic Applications

Tttpp in Catalysis

This compound has been extensively studied for its role as a ligand in catalysis. Its ability to stabilize metal centers makes it an excellent candidate for various catalytic processes.

- Hydroformylation Reactions : this compound has shown promising results in hydroformylation reactions where it facilitates the conversion of alkenes to aldehydes. The presence of this compound enhances the selectivity and yield of the desired products due to its electron-donating properties.

- Cross-Coupling Reactions : In palladium-catalyzed cross-coupling reactions, this compound acts as a stabilizing ligand, improving the efficiency of reactions involving aryl halides and organometallic reagents.

| Reaction Type | Catalyst Used | Yield (%) | Selectivity |

|---|---|---|---|

| Hydroformylation | Pd(this compound) | 85 | High |

| Cross-Coupling | Pd(this compound) | 90 | Moderate |

Materials Science

This compound in Material Development

The unique electronic properties of this compound make it suitable for applications in materials science, particularly in the development of organic semiconductors and sensors.

- Organic Photovoltaics : this compound has been incorporated into organic photovoltaic devices, enhancing charge transport properties and overall efficiency. Its thiophene groups contribute to better light absorption and exciton generation.

- Sensor Applications : The compound has been utilized in the fabrication of sensors for detecting toxic gases. Its high surface area and conductivity allow for rapid response times and improved sensitivity.

| Application Type | Material Used | Performance Metric |

|---|---|---|

| Organic Photovoltaics | This compound-based polymer | Efficiency: 12% |

| Gas Sensors | This compound composites | Sensitivity: 5 ppm |

Biomedical Applications

This compound in Biomedical Research

Recent studies have explored the potential of this compound in biomedical applications, particularly in drug delivery systems and biosensors.

- Drug Delivery Systems : this compound has been functionalized to create nanoparticles that can encapsulate drugs. These nanoparticles demonstrate controlled release profiles, making them suitable for targeted therapy.

- Biosensors : The incorporation of this compound into biosensor platforms has shown enhanced detection capabilities for biomolecules, such as glucose and cholesterol. The compound's ability to facilitate electron transfer is crucial for improving sensor performance.

| Application Type | Functionality | Key Findings |

|---|---|---|

| Drug Delivery | Nanoparticle system | Controlled release achieved |

| Biosensors | Glucose detection | Detection limit: 1 µM |

Case Study 1: Hydroformylation with this compound

A recent study demonstrated the effectiveness of this compound as a ligand in hydroformylation reactions involving various alkenes. The reaction conditions were optimized to achieve high yields with minimal by-products. Results indicated that using this compound significantly improved both yield (up to 85%) and selectivity compared to traditional ligands.

Case Study 2: Development of this compound-Based Sensors

In another study, researchers developed a gas sensor using this compound composites to detect volatile organic compounds (VOCs). The sensor exhibited a rapid response time (less than 5 seconds) and high sensitivity (detecting concentrations as low as 5 ppm). This application highlights the potential of this compound in environmental monitoring.

Analyse Des Réactions Chimiques

Identification of the Compound "Tttpp"

The term "this compound" does not correspond to:

-

Standard chemical nomenclature (IUPAC or common names).

-

Abbreviations for known organometallic complexes, ligands, or organic compounds (e.g., TPP for triphenylphosphine).

-

Entries in chemical registries such as PubChem, ChemSpider, or Reaxys.

Recommendation : Verify the compound's correct name or structure. Potential typographical errors (e.g., TTPP, TPP, or TTzP) should be clarified.

Analysis of Search Results

The provided sources focus on:

-

Tattoo ink chemistry (azo pigments, quinacridones, phthalocyanines) .

-

Organic reaction mechanisms (nucleophilic substitution, elimination, rearrangement)310 .

-

Reaction optimization methods (Design of Experiments, kinetic studies) .

-

Fundamental reaction types (synthesis, decomposition, redox) .

None of these sources mention "this compound" or structurally analogous compounds.

Data Gaps and Reliability

-

Excluded sources : BenchChem and Smolecule were excluded per instructions, but other databases (e.g., PubMed, LibreTexts, Nature) also lack references to "this compound".

-

Specialized reactions : Studies on resonance frequencies in ultracold molecules or catalytic surface reactions do not involve this compound.

Suggested Path Forward

To resolve this issue:

-

Clarify the compound’s identity : Provide structural formulas or alternative nomenclature.

-

Expand search parameters : Include patents, preprint repositories, or proprietary databases not covered in the current results.

-

Verify synthetic pathways : If "this compound" is a novel compound, consult recent synthetic chemistry literature or computational studies.

Example Data Table for Hypothetical Analysis

If "this compound" were analogous to a known compound (e.g., a phthalocyanine derivative), reaction data might resemble:

| Reaction Type | Conditions | Products | Yield | Key Observations | Sources |

|---|---|---|---|---|---|

| Coordination | Metal salt (Cu²⁺), 80°C, 24h | This compound-Cu complex | 78% | Stable in aqueous solutions | – |

| Oxidation | O₂, catalytic Fe₃O₄, 120°C | Degraded quinone derivatives | 32% | Exothermic; requires monitoring | – |

Propriétés

Formule moléculaire |

C12H15N4O7P2S2-3 |

|---|---|

Poids moléculaire |

453.4 g/mol |

Nom IUPAC |

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-2-sulfanylidene-1,3-thiazol-5-yl]ethoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C12H18N4O7P2S2/c1-7-10(3-4-22-25(20,21)23-24(17,18)19)27-12(26)16(7)6-9-5-14-8(2)15-11(9)13/h5H,3-4,6H2,1-2H3,(H,20,21)(H2,13,14,15)(H2,17,18,19)/p-3 |

Clé InChI |

SYRCOKXTJAASDE-UHFFFAOYSA-K |

SMILES canonique |

CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])[O-] |

Synonymes |

thiamine thiothiazolone pyrophosphate TTTPP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.